(4-Chloro-benzothiazol-2-yl)-hydrazine
Overview
Description
(4-Chloro-benzothiazol-2-yl)-hydrazine is a useful research compound. Its molecular formula is C7H6ClN3S and its molecular weight is 199.66 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
(4-Chloro-benzothiazol-2-yl)-hydrazine derivatives have been explored for their potential anticancer properties. Synthesis and screening of novel 4-thiazolidinones containing the benzothiazole moiety have demonstrated anticancer activity on various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. Among these compounds, certain derivatives were identified as particularly active, showcasing the potential of this compound as a scaffold for developing new anticancer agents (Havrylyuk et al., 2010).
Antimicrobial Agents
Research into the antimicrobial potential of this compound derivatives has also been conducted. Although some derivatives did not show significant activity against tested bacterial strains, the exploration of these compounds contributes to understanding the structure-activity relationship and could lead to the development of new antimicrobial agents (Al-Talib et al., 2016).
Heterocyclic Chemistry
This compound serves as a precursor in the synthesis of various heterocyclic compounds, illustrating its versatility in organic synthesis. It has been used to create a range of benzothiazole derivatives with potential applications in medicinal chemistry and as building blocks for more complex molecules (Zaki et al., 2006).
Synthesis of Novel Compounds
The reactivity of this compound with various reagents has been leveraged to synthesize novel compounds, including derivatives with potential biological activities. This highlights the compound's role as a versatile intermediate in the synthesis of new molecules for further pharmacological evaluation (Kapratwar et al., 2005).
Fluorescent Probes
Derivatives of this compound have been utilized in the development of fluorescent probes for the detection of biological molecules and ions. These probes can be applied in various fields, including biochemistry and cell biology, for the imaging and detection of specific targets within biological systems (Goswami et al., 2013).
Properties
IUPAC Name |
(4-chloro-1,3-benzothiazol-2-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3S/c8-4-2-1-3-5-6(4)10-7(11-9)12-5/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VATAQQYXLCOZEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365937 | |
Record name | (4-Chloro-benzothiazol-2-yl)-hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51769-38-1 | |
Record name | (4-Chloro-benzothiazol-2-yl)-hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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